

A Technical Guide to Fmoc-Piperazine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-piperazine hydrochloride*

Cat. No.: *B1334004*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the physical properties, experimental protocols, and primary applications of **Fmoc-piperazine hydrochloride**, a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Core Physical Properties

Fmoc-piperazine hydrochloride presents as a white to yellowish crystalline solid or powder. [1] Its chemical structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with a piperazine moiety, rendered as a hydrochloride salt.[1] This combination makes it a valuable building block in various synthetic processes, particularly in solid-phase peptide synthesis (SPPS).[1]

Table of Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	$C_{19}H_{21}ClN_2O_2$	[1] [2] [3]
Molecular Weight	344.84 g/mol	[1] [2]
Appearance	White to yellowish crystalline solid or powder	[1]
Melting Point	157-161 °C	[4]
~97 °C	[1]	
Solubility	Moderate to good solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N- methyl-2-pyrrolidone (NMP). Limited solubility: Water.	[1]
CAS Number	215190-22-0	[1] [3]

Note on Melting Point Discrepancy: A notable discrepancy exists in the reported melting point of **Fmoc-piperazine hydrochloride**, with sources citing ranges of 157-161°C[\[4\]](#) and approximately 97°C[\[1\]](#). This variation may be attributable to differences in purity, crystalline form, or experimental methodology. Researchers are advised to consult the certificate of analysis for the specific lot they are using.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like **Fmoc-piperazine hydrochloride** involves using a capillary melting point apparatus.

Methodology:

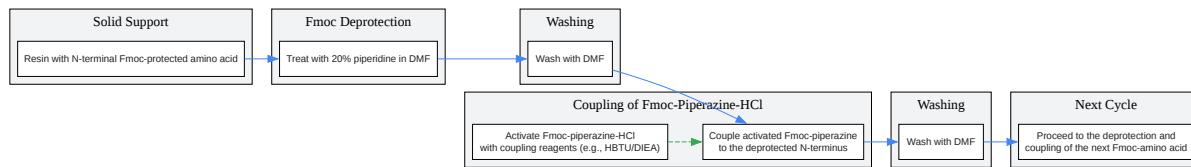
- Sample Preparation: A small, dry sample of **Fmoc-piperazine hydrochloride** is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

The solubility of **Fmoc-piperazine hydrochloride** in various solvents can be determined using a gravimetric method.

Methodology:


- Saturation: A supersaturated solution is prepared by adding an excess amount of **Fmoc-piperazine hydrochloride** to a known volume of the solvent at a specific temperature.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
- Solvent Evaporation: The solvent is evaporated from the solution, typically under reduced pressure or gentle heating.
- Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.
- Calculation: The solubility is calculated and expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-piperazine hydrochloride is a crucial building block in SPPS, enabling the incorporation of a piperazine moiety into a peptide sequence.[1] The Fmoc group serves as a temporary protecting group for one of the piperazine nitrogens, allowing for the controlled formation of peptide bonds.[4]

Experimental Workflow for Incorporating Fmoc-Piperazine Hydrochloride in SPPS

The following diagram illustrates a typical workflow for the incorporation of **Fmoc-piperazine hydrochloride** into a growing peptide chain on a solid support.

[Click to download full resolution via product page](#)

Caption: Workflow for **Fmoc-piperazine hydrochloride** incorporation in SPPS.

This workflow highlights the key steps of Fmoc deprotection, washing, activation, and coupling that are central to extending the peptide chain with the piperazine-containing building block. The hydrochloride salt form of the reagent often enhances its solubility and stability in the solvents commonly used in SPPS.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 2. 215190-22-0 CAS MSDS (FMOC-PIPERAZINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-Piperazine Hydrochloride for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1334004#fmoc-piperazine-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b1334004#fmoc-piperazine-hydrochloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com